Tuberostemonine
Overview
Description
Tuberstemonine is a natural alkaloid found in the roots of plants belonging to the genus Stemona, particularly Stemona tuberosa. This compound has garnered significant interest due to its diverse biological activities, including antimalarial, antitussive, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Tuberostemonine, an alkaloid, primarily targets Plasmodium falciparum ferredoxin-NADP+ reductases (pfFNR) . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum parasite, making it a key target for antimalarial agents .
Mode of Action
This suggests that this compound may bind to its target, inhibiting its function and thus interfering with the life cycle of the Plasmodium falciparum parasite .
Biochemical Pathways
This compound has been found to suppress TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways . These pathways play a significant role in cell proliferation and survival, and their inhibition can lead to reduced inflammation and fibrosis .
Pharmacokinetics
It has been reported that this compound exhibits rapid distribution and elimination from rat plasma . This suggests that this compound may have good bioavailability and could be quickly metabolized and excreted.
Result of Action
This compound has been shown to have antimalarial activity by targeting Plasmodium falciparum ferredoxin-NADP+ reductases (pfFNR) . Additionally, it has been found to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts . This results in reduced inflammation and fibrosis, demonstrating the compound’s potential therapeutic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the transport mechanisms and potencies of this compound can vary depending on the route of administration . .
Biochemical Analysis
Biochemical Properties
Tuberostemonine interacts with various biomolecules, contributing to its diverse biological activities. It is known to target Plasmodium falciparum ferredoxin-NADP+ reductases (pfFNR), an enzyme crucial for the survival of malaria-causing parasites
Cellular Effects
This compound has been shown to have significant effects on cellular processes. For instance, it has been found to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways . This suggests that this compound can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For example, it has been found to suppress TGF-β and SDF-1 secreted by macrophages and fibroblasts, thereby influencing the PI3K-dependent AKT and ERK pathways . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits dose-dependent inhibitory effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have antitussive activity in mice, with the effects being dose-dependent
Metabolic Pathways
It is known to influence the PI3K-dependent AKT and ERK pathways This could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is known to be absorbed in the intestines and distributed throughout the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tuberstemonine involves several steps, starting with a hydroindolinone derivative obtained from carbobenzoxy-protected L-tyrosine. Key steps include the use of ruthenium catalysts for azepine ring-closing metathesis, alkene isomerization, and cross-metathesis propenyl-vinyl exchange. The stereoselective attachment of a gamma-butyrolactone ring to a tetracycle core structure is achieved using a lithiated asymmetric bicyclo [3.2.1]octane ortho ester .
Industrial Production Methods: Industrial extraction of tuberstemonine from plant sources involves refluxing the plant material with ethanol, followed by concentration and elution with macroporous resin to isolate the alkaloid .
Chemical Reactions Analysis
Types of Reactions: Tuberstemonine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) and silver oxide are commonly used oxidizing agents.
Reduction: Platinum oxide (PtO2) is used for the reduction of tuberstemonine, resulting in a dihydro derivative.
Major Products:
Scientific Research Applications
Tuberstemonine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of alkaloids.
Medicine: The compound has shown potential in treating conditions such as malaria, cough, and inflammation.
Industry: Tuberstemonine’s insecticidal properties make it a candidate for developing agricultural pesticides.
Comparison with Similar Compounds
- Stemonine
- Stemonidine
- Stemonamine
Properties
IUPAC Name |
10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGHROCTSEKDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988496 | |
Record name | 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20460-41-7, 6879-01-2 | |
Record name | Stemonine (C22 alkaloid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20460-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tuberostemonine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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